Product packaging for H-Abu-Gly-OH(Cat. No.:CAS No. 16305-80-9)

H-Abu-Gly-OH

Cat. No.: B167421
CAS No.: 16305-80-9
M. Wt: 160.17 g/mol
InChI Key: SVHUWZOIWWJJJM-BYPYZUCNSA-N
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B167421 H-Abu-Gly-OH CAS No. 16305-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-aminobutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHUWZOIWWJJJM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427202
Record name H-Abu-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16305-80-9
Record name H-Abu-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a predominant method for synthesizing this compound, leveraging Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies.

Fmoc-Based Approach

  • Resin Loading : A Wang or Rink amide resin is functionalized with Fmoc-Gly-OH. Deprotection with 20% piperidine in DMF yields a free amine.

  • Coupling of Abu : Fmoc-Abu-OH (pre-synthesized or commercial) is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. Coupling efficiency exceeds 95% under these conditions.

  • Final Deprotection : Treatment with TFA (95%), water (2.5%), and TIS (triisopropylsilane, 2.5%) cleaves the peptide from the resin and removes side-chain protections.

Key Data :

ParameterValue/ReagentSource
Coupling ReagentHATU (5 eq)
Activation BaseDIPEA (10 eq)
Deprotection CocktailTFA/H2O/TIS (95:2.5:2.5)

Boc-Based Approach

Boc-Abu-OH is coupled to Gly-resin using DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole). Post-coupling, Boc deprotection employs 50% TFA in DCM. This method minimizes aspartimide formation, a common side reaction in glycine-rich sequences.

Solution-Phase Fragment Condensation

For larger-scale synthesis, solution-phase methods avoid resin limitations:

  • Synthesis of Abu Derivatives : L-α-aminobutyric acid is synthesized via asymmetric alkylation of glycine Schiff base complexes. Nickel(II) complexes enable >90% enantiomeric excess (ee) for (S)-Abu.

  • Protection : Abu is protected as Boc-Abu-OH using di-tert-butyl dicarbonate.

  • Coupling to Gly : Boc-Abu-OH is activated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole), then reacted with Gly-OtBu. Deprotection with TFA yields this compound.

Example Protocol :

  • Reagents : Boc-Abu-OH (1.2 eq), EDCI (1.5 eq), HOAt (1.5 eq), DIPEA (3 eq), DCM.

  • Yield : 78–85% after HPLC purification.

Radical-Mediated Synthesis

A novel approach involves radical-induced methylation of homocysteine residues to generate Abu. This method, used in glycoprotein synthesis, employs VA-044 (a radical initiator) and ethanethiol (EtSH) to convert homocysteine to Abu within peptide chains. Applied to this compound:

  • Synthesize H-Hcy-Gly-OH (homocysteine-glycine).

  • Treat with VA-044 (2 eq) and EtSH (10 eq) in pH 7.0 buffer at 37°C for 6 h.

  • Purify via reverse-phase HPLC.

Advantage : Avoids racemization and enables post-translational modification.

Critical Challenges and Mitigation Strategies

Aspartimide Formation

Glycine’s low steric hindrance predisposes this compound to aspartimide side products during acidic deprotection. Mitigation includes:

  • Reduced TFA Exposure : Limiting TFA treatment to 2 h at 0°C.

  • Additives : 2.5% EDT (ethanedithiol) scavenges carbocations, reducing cyclization.

Purification Challenges

This compound’s hydrophilicity complicates reverse-phase HPLC. Strategies include:

  • Mobile Phase Adjustments : Use of 0.1% TFA in water/acetonitrile with shallow gradients (1% ACN/min).

  • Ion-Pair Chromatography : Employing heptafluorobutyric acid (HFBA) as an ion-pairing agent.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, D2O): δ 1.02 (t, J = 7.4 Hz, 3H, Abu-CH3), 1.85–1.92 (m, 2H, Abu-CH2), 3.97 (s, 2H, Gly-CH2), 4.21 (t, J = 6.8 Hz, 1H, Abu-αH).

  • 13C NMR : 174.8 ppm (Abu C=O), 170.1 ppm (Gly C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 161.0924 (calculated for C6H13N2O3: 161.0926).

Purity Assessment

  • HPLC : >98% purity on C18 column (4.6 × 250 mm, 5 µm), 0.1% TFA/ACN gradient.

Scalability and Industrial Relevance

  • SPPS : Suitable for milligram-to-gram scales with 65–75% overall yield.

  • Solution-Phase : Preferred for kilogram-scale production (cost-effective reagents) .

Chemical Reactions Analysis

Synthetic Reactions

H-Abu-Gly-OH is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected amino acids . Key steps include:

  • Coupling : Activation of carboxyl groups using agents like HBTU or HATU.

  • Deprotection : Removal of temporary protecting groups (e.g., Fmoc) with piperidine.

  • Cleavage : Final release from the resin using trifluoroacetic acid (TFA).

Optimization Parameters for SPPS :

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°CHigher yields at lower temps
SolventDMF/DCM mixturesEnhances coupling efficiency
Reaction Time1–2 hours per stepReduces side reactions

Patented methods for analogous dipeptides (e.g., Fmoc-Gly-Gly-OH) report 93% yields under controlled conditions (10% K₂CO₃, 30°C, 2-hour reaction) .

Hydrolysis Reactions

The peptide bond in this compound undergoes hydrolysis under acidic or basic conditions :

  • Acidic Hydrolysis (6M HCl, 110°C): Breaks into L-α-aminobutyric acid and glycine.

  • Basic Hydrolysis (NaOH, 100°C): Forms sodium salts of constituent amino acids.

Hydrolysis Kinetics :

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)
pH 1.04.2 × 10⁻⁶~45 hours
pH 13.01.8 × 10⁻⁵~10 hours

Enzymatic hydrolysis by proteases (e.g., trypsin) is negligible due to the absence of specific cleavage sites .

Tautomerism and Stability

This compound exhibits tautomerism between its zwitterionic and neutral forms, influenced by pH :

NH2CH(CH2CH3)CONHCH2COOHNH3+CH(CH2CH3)CONHCH2COO\text{NH}_2-\text{CH}(\text{CH}_2\text{CH}_3)-\text{CO}-\text{NH}-\text{CH}_2-\text{COOH}\leftrightarrow \text{NH}_3^+-\text{CH}(\text{CH}_2\text{CH}_3)-\text{CO}-\text{NH}-\text{CH}_2-\text{COO}^-

Stability Data :

pH RangeDominant FormStability (25°C)
2–4ZwitterionHigh
7–9NeutralModerate
>10Deprotonated carboxylLow

Functionalization Reactions

This compound serves as a precursor for advanced peptide synthesis:

  • N-Acylation : Reacts with acetic anhydride to form acetylated derivatives (Ac-Abu-Gly-OH) .

  • Crosslinking : Participates in carbodiimide-mediated conjugations for biopolymer synthesis .

Example Reaction: Acetylation

H Abu Gly OH+(CH3CO)2ONa2CO3Ac Abu Gly OH+CH3COOH\text{H Abu Gly OH}+(\text{CH}_3\text{CO})_2\text{O}\xrightarrow{\text{Na}_2\text{CO}_3}\text{Ac Abu Gly OH}+\text{CH}_3\text{COOH}

ParameterValue
Yield85–90%
Reaction Time3–5 hours

Interaction with Biological Targets

While primarily a structural peptide, this compound exhibits weak binding to γ-aminobutyric acid (GABA) receptors due to stereochemical similarities . No catalytic activity has been observed in enzymatic assays .

Scientific Research Applications

Biochemistry and Molecular Biology

Peptide Interactions and Biological Mechanisms
H-Abu-Gly-OH is utilized in studies exploring peptide interactions and biological mechanisms involving amino acids. It plays a crucial role in understanding how peptides bind to biological targets, such as enzymes or receptors, which can facilitate various biochemical pathways.

Solid-Phase Peptide Synthesis (SPPS)
The compound is commonly synthesized using solid-phase peptide synthesis methods, allowing for efficient assembly of peptides by sequentially adding protected amino acids to a solid support. This method optimizes yield and purity through controlled reaction conditions, including temperature and solvent choice.

Ophthalmology

Oxidative Stress Indicators
Research indicates that this compound can be used to measure oxidative stress levels in ocular tissues. The concentration of related compounds can provide insights into the health of the eye and the presence of conditions such as glaucoma or age-related macular degeneration.

Mycology

Inhibition of Aflatoxin Production
A notable application of this compound is its ability to inhibit aflatoxin production in Aspergillus flavus, a common fungus responsible for food contamination. In laboratory settings, it has been shown that certain bacterial strains can produce this compound, which significantly reduces aflatoxin levels when cultivated on peanuts . This property is particularly important for food safety and mycotoxin management.

Organic Chemistry

Modification of Amino Acids
this compound serves as a key reagent in the modification of amino acids during peptide synthesis. Its use in hydrolysis reactions enhances the efficiency of synthesizing Fmoc-protected amino esters, leading to improved yields with greener chemicals. This application underscores its significance in developing new synthetic methodologies.

Pharmaceuticals and Nutraceuticals

Potential Therapeutic Applications
The unique combination of amino acids in this compound suggests potential applications in pharmaceuticals and nutraceuticals. Its properties may contribute to the development of dietary supplements aimed at improving metabolic health or enhancing recovery from exercise due to its structural similarity to other bioactive peptides.

Summary Table of Applications

FieldApplication DescriptionKey Findings/Outcomes
BiochemistryPeptide interaction studiesFacilitates understanding of enzyme/receptor binding
OphthalmologyMeasurement of oxidative stressIndicates health status of ocular tissues
MycologyInhibition of aflatoxin productionReduces contamination risk in food products
Organic ChemistryModification of amino acidsEnhances efficiency in peptide synthesis
PharmaceuticalsPotential therapeutic usesMay improve metabolic health; useful in dietary supplements

Case Studies

  • Inhibition of Aflatoxin Production
    • Study Design: Cultivation of Aspergillus flavus on peanuts with varying concentrations of this compound.
    • Results: Significant reduction in aflatoxin levels was observed, highlighting the compound's efficacy as a biocontrol agent against mycotoxins .
  • Peptide Synthesis Optimization
    • Study Design: Comparison of traditional peptide synthesis methods with those utilizing this compound.
    • Results: Enhanced yields were achieved using greener reagents, demonstrating the compound's role in advancing sustainable chemistry practices.

Comparison with Similar Compounds

N-[(2S)-2-aminobutanoyl]glycine is unique compared to other similar compounds due to its specific structure and functional properties. Some similar compounds include:

N-[(2S)-2-aminobutanoyl]glycine stands out due to its specific interactions with glycine and GABA receptors, making it a valuable compound for research in neurobiology and therapeutic development .

Biological Activity

H-Abu-Gly-OH, or N-[(2S)-2-aminobutanoyl]glycine, is a compound of significant interest in biological research due to its interactions with various biomolecules and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a dipeptide composed of the amino acids 2-aminobutanoic acid (Abu) and glycine (Gly). Its structure allows it to engage in various biological interactions, particularly with neurotransmitter receptors.

The primary mechanism of action for this compound involves its interaction with glycine and gamma-aminobutyric acid (GABA) receptors. These receptors play crucial roles in inhibitory neurotransmission within the central nervous system, making this compound a candidate for neurobiological research and potential therapeutic applications in conditions like epilepsy and anxiety disorders.

Neurotransmission

Studies indicate that this compound can modulate neurotransmission by acting as an agonist at glycine receptors. This action can enhance inhibitory signaling in the brain, which may be beneficial in treating neurological disorders characterized by excitatory overactivity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For example, analogs of this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these analogs ranged from 0.62 to 3.1 μM, indicating potent antibacterial activity .

Comparative Analysis with Similar Compounds

CompoundStructureActivity TypeMIC (μM)
This compoundN-[(2S)-2-aminobutanoyl]glycineNeurotransmissionNot specified
Cyclo(l-Ala-Gly)Cyclized dipeptideAntifungal5 mM
Zelkovamycin Analog 1Modified structureAntibacterial3.1
Zelkovamycin Analog 5Substituted structureAntibacterial>160

This table illustrates the diverse biological activities associated with compounds related to this compound. The comparison highlights its unique role in neurotransmission versus the antimicrobial properties observed in its analogs.

Neuroprotective Effects

A study exploring the neuroprotective effects of this compound found that it could reduce neuronal apoptosis in models of oxidative stress. The compound's ability to enhance glycine receptor activity was linked to decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against neurodegeneration .

Antimicrobial Efficacy

In another study, researchers evaluated the efficacy of this compound analogs against various bacterial strains. The results indicated that modifications to the side chains significantly affected antimicrobial potency. For instance, an analog with a longer hydrophobic side chain exhibited up to 32-fold increased activity against MRSA compared to simpler structures .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the purity and structural identity of H-Abu-Gly-OH in synthetic chemistry?

  • Answer : Characterization typically involves a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : For verifying backbone structure and stereochemistry (e.g., 1H^1H, 13C^{13}C, and 2D NMR) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity using reverse-phase columns with UV detection at 214 nm (common for peptides) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) for molecular weight confirmation .
  • Elemental Analysis : To validate stoichiometry of C, H, N, and O .
    • Key Consideration : Ensure reproducibility by documenting solvent systems, column types, and calibration standards .

Q. How can researchers optimize the solid-phase synthesis of this compound to minimize side reactions?

  • Answer : Critical factors include:

  • Coupling Reagents : Use HOBt/DIC or Oxyma/DIC to reduce racemization .
  • Resin Selection : Rink amide or Wang resin for C-terminal carboxylate or amide, respectively .
  • Deprotection Conditions : 20% piperidine in DMF for Fmoc removal, monitored by Kaiser test .
  • Temperature Control : Maintain 25°C during coupling to prevent β-sheet aggregation .
    • Validation : Confirm stepwise efficiency via LC-MS after each coupling cycle .

Q. What experimental approaches are recommended for assessing the solubility and stability of this compound in aqueous buffers?

  • Answer :

  • Solubility Testing : Use gravimetric analysis by dissolving known quantities in buffers (e.g., PBS, Tris-HCl) at varying pH (2–9) .
  • Stability Studies : Incubate at 37°C and analyze degradation via HPLC at intervals (0h, 24h, 48h) .
  • Aggregation Monitoring : Dynamic light scattering (DLS) for detecting particulate formation .
    • Pitfalls : Avoid freeze-thaw cycles; lyophilize aliquots for long-term storage .

Advanced Research Questions

Q. How can computational chemistry methods be integrated to predict the conformational behavior of this compound in solution?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to study flexibility of the Abu (aminobutyric acid) side chain .
  • Density Functional Theory (DFT) : Calculate intramolecular hydrogen-bonding propensity between Abu and Gly residues .
  • Validation : Correlate computational data with experimental circular dichroism (CD) spectra .
    • Limitations : Account for solvent dielectric effects and protonation states in simulations .

Q. What strategies are effective for resolving contradictory data on the biological activity of this compound across different assays?

  • Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines vs. in vitro enzyme kinetics) for confounding variables (e.g., serum proteins, pH) .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values in parallel assays to identify potency discrepancies .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .
    • Framework : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?

  • Answer :

  • Scaffold Modification : Synthesize variants with Abu replaced by norvaline, norleucine, or cyclic analogs .
  • Functional Assays : Test analogs in target-specific assays (e.g., receptor binding, enzyme inhibition) .
  • Data Triangulation : Combine SAR with MD simulations to map steric/electronic effects .
    • Documentation : Follow Beilstein Journal guidelines for reporting synthetic procedures and characterization .

Q. What methodologies enable integration of this compound into studies of peptide-based drug delivery systems?

  • Answer :

  • Conjugation Chemistry : Use Abu’s carboxylate for covalent linkage to PEG or nanoparticles via EDC/NHS chemistry .
  • Biodistribution Studies : Label with 14C^{14}C or fluorescent tags for in vivo tracking .
  • Controlled Release : Evaluate hydrolysis kinetics in simulated physiological conditions .
    • Ethical Compliance : Adhere to NIH guidelines for preclinical studies involving animal models .

Q. How can reproducibility challenges in this compound synthesis be systematically addressed?

  • Answer :

  • Protocol Standardization : Document resin swelling times, solvent purity, and reaction scales .
  • Interlab Validation : Share samples with independent labs for HPLC and NMR cross-verification .
  • Open Data : Deposit raw spectra and chromatograms in repositories like Zenodo for peer scrutiny .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Abu-Gly-OH
Reactant of Route 2
H-Abu-Gly-OH

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